1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane
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Overview
Description
1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane is an organic compound with the molecular formula C5H8BrF2N2O4 It is characterized by the presence of a bromine atom, a fluorine atom, and two nitro groups attached to an ethoxy group, which is further connected to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane typically involves the following steps:
Fluorination: The addition of a fluorine atom to the ethoxy group.
Nitration: The incorporation of nitro groups into the compound.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific reagents and catalysts are used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce amine-containing compounds.
Scientific Research Applications
1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoropropane: Lacks the nitro groups, resulting in different reactivity and applications.
2-Bromo-2-nitropropane: Contains a nitro group but lacks the fluorine atom.
1-Fluoro-2-nitropropane: Contains a nitro group and a fluorine atom but lacks the bromine atom.
Uniqueness
1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
103935-53-1 |
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Molecular Formula |
C5H8BrFN2O5 |
Molecular Weight |
275.03 g/mol |
IUPAC Name |
1-bromo-2-(2-fluoro-2,2-dinitroethoxy)propane |
InChI |
InChI=1S/C5H8BrFN2O5/c1-4(2-6)14-3-5(7,8(10)11)9(12)13/h4H,2-3H2,1H3 |
InChI Key |
KEFMUSJYLLGDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
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